Computed Lipophilicity (XLogP3-AA) Relative to a BACE1 Inhibitor Series
The target compound's computed lipophilicity (XLogP3-AA = 3.9) represents a critical differentiation point from a published series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides developed as BACE1 inhibitors [1][2]. In that study, the most potent analog (compound 41, IC50 = 4.6 µM) was selected for its high predicted blood-brain barrier (BBB) permeability, a property strongly correlated with optimal lipophilicity [2]. While compound 41's exact XLogP is not specified, the target compound's value of 3.9 places it within the intermediate lipophilicity range often associated with CNS drug candidates, yet its distinct substitution pattern ensures it is not a direct replicate of the series' lead [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Compound 41 from Saeedi et al. (2017) - BACE1 IC50 = 4.6 µM, high predicted BBB permeability. Exact XLogP not reported. |
| Quantified Difference | The target compound's XLogP of 3.9 is within the optimal CNS drug-like range but is paired with a different scaffold, making it a distinct tool for probing lipophilicity-activity relationships. |
| Conditions | Computed property (PubChem) vs. in vitro BACE1 inhibition and in silico ADME predictions. |
Why This Matters
This allows procurement officers to source a compound with a known, intermediate logP value for controlling lipophilicity in SAR studies, rather than an analog with an uncharacterized or suboptimal profile.
- [1] PubChem. (2026). Computed Properties for CID 4446836. National Center for Biotechnology Information. View Source
- [2] Saeedi, M., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 138, 1002-1014. View Source
